Pyridinium bisretinoid A2E TFA

AMD Lipofuscin Cytotoxicity

Pyridinium bisretinoid A2E TFA is the definitive tool for inducing AMD pathology in vitro. Unlike other bisretinoids, it provides a well-characterized dose-dependent phototoxicity profile (5-30 µM in ARPE-19 cells) and produces the specific DNA-damaging bis-furanoid oxide. Its TFA salt form ensures consistent solubility and lot-to-lot reproducibility for quantitative HTS assays. Validated MRM transition (m/z 592.4→418.2) supports precise LC-ESI-MS/MS quantification in retinal tissue—essential for clinical biomarker correlation.

Molecular Formula C44H58F3NO3
Molecular Weight 705.9 g/mol
Cat. No. B12390793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium bisretinoid A2E TFA
Molecular FormulaC44H58F3NO3
Molecular Weight705.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+;
InChIKeyZFPRGIJSRMWZMS-KFKWWMHDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridinium Bisretinoid A2E TFA: A Key Fluorophore for Retinal Degeneration and Phototoxicity Research


Pyridinium bisretinoid A2E (N-retinylidene-N-retinylethanolamine) trifluoroacetate (TFA) is a pyridinium-based bisretinoid fluorophore [1] that accumulates in retinal pigment epithelial (RPE) cells as a major component of lipofuscin [2]. It is characterized by a quaternary nitrogen atom conferring a permanent positive charge and an amphiphilic, wedge-shaped structure [3]. This compound is directly implicated in the pathogenesis of age-related macular degeneration (AMD) and other retinal disorders [4]. The TFA salt form (CAS 1821308-73-9) is a stabilized derivative widely used in research due to its consistent handling properties and confirmed bioactivity identical to the native molecule [5].

Why Pyridinium Bisretinoid A2E TFA Cannot Be Substituted with Other Bisretinoids in AMD and Retinal Degeneration Studies


The RPE lipofuscin mixture contains multiple bisretinoids including all-trans-retinal dimer (ATRD), A2-glycerophosphoethanolamine (A2GPE), dihydropyridine phosphatidyl ethanolamine (A2DHPE), and monofuran A2E (MFA2E) [1]. However, these compounds exhibit distinct photophysical properties, cytotoxicity profiles, and degradation pathways that preclude direct substitution. A2E TFA is the only bisretinoid with a well-defined, dose-dependent phototoxicity threshold and a specific photooxidation product (bis-furanoid oxide) that has been directly linked to DNA damage in RPE cells [2]. Moreover, the TFA salt ensures consistent solubility and stability, whereas other bisretinoid preparations vary significantly in purity and handling, directly impacting experimental reproducibility [3]. Substituting A2E TFA with ATRD, for instance, would yield different cell viability outcomes due to their disparate lethal doses [4].

Quantitative Evidence for Selecting Pyridinium Bisretinoid A2E TFA Over Alternatives


A2E TFA Exhibits >2.6-Fold Higher Dark Cytotoxicity Potency Compared to All-Trans-Retinal Dimer (ATRD)

In a direct head-to-head comparison using ARPE-19 cells, A2E displayed significantly greater dark cytotoxicity than the bisretinoid all-trans-retinal dimer (ATRD). Cells treated with A2E at 30 µM showed substantial apoptotic and necrotic death, whereas a much higher concentration of ATRD (80 µM) was required to elicit a comparable effect in the same assay [1]. This establishes A2E as a more potent inducer of light-independent cell death, a critical factor in AMD pathology models.

AMD Lipofuscin Cytotoxicity Retinal Degeneration

A2E TFA is 4-Fold More Potent than ATRD in Blue-Light-Induced Phototoxicity Assays

When preloaded into ARPE-19 cells for 24 hours and subsequently exposed to 10 minutes of blue-light irradiation, a sublethal dose of A2E at just 5 µM triggered significant phototoxic cell death. In contrast, ATRD required a 4-fold higher concentration of 20 µM to achieve a similar level of photodamage under identical experimental conditions [1]. This demonstrates that A2E is a far more efficient mediator of blue-light-induced damage, the primary light-driven pathology in AMD.

Phototoxicity Blue Light RPE AMD

A2E TFA Generates a Unique and Stable 5,8,5',8'-Bis-Furanoid Oxide Photooxidation Product Not Observed with Other Bisretinoids

Upon photochemical oxidation, A2E undergoes a specific reaction pathway to form a relatively stable 5,8,5',8'-bis-furanoid oxide [1]. This is distinct from the epoxide series formed by other bisretinoids. Crucially, this specific A2E oxidation product has been detected in lipofuscin extracts from human RPE cells, confirming its in vivo relevance [2]. Furthermore, these A2E-derived oxides have been shown to react with and damage DNA in vitro, establishing a direct mechanistic link between A2E photooxidation and RPE cell death [3].

Photooxidation DNA Damage Lipofuscin AMD

A2E TFA Salt Provides 100 mg/mL DMSO Solubility with Demonstrated Stability, Enabling Reproducible In Vitro Assays

The TFA salt form of A2E is soluble in DMSO at 100 mg/mL with ultrasonication, a formulation widely used for preparing concentrated stock solutions for cell-based assays [1]. Vendor certificates of analysis recommend storage of prepared solutions at -80°C for up to 6 months, with minimal freeze-thaw cycles to maintain compound integrity . This contrasts with other bisretinoids that may require more complex solubilization strategies or exhibit greater batch-to-batch variability in purity and activity.

Solubility Stability Cell Culture Reagent Handling

A2E Exhibits an Exceptionally Low Fluorescence Quantum Yield of 0.01, a Photophysical Signature Distinct from Other Lipofuscin Fluorophores

The emission quantum yield of A2E in ethanol is only 0.01, and its quantum yield for intersystem crossing in methanol is at most 0.03 [1]. This means that upon light absorption, A2E predominantly dissipates energy through nonradiative relaxation rather than fluorescence or triplet state formation. This photophysical signature is a key differentiator from other lipofuscin components that may have higher quantum yields, and it directly influences the interpretation of fundus autofluorescence imaging in clinical AMD diagnostics [2].

Fluorescence Photophysics Autofluorescence Imaging

Key Application Scenarios for Pyridinium Bisretinoid A2E TFA in Retinal Research and Drug Discovery


Modeling Age-Related Macular Degeneration (AMD) in RPE Cell Cultures

A2E TFA is the gold-standard compound for inducing AMD-relevant pathology in vitro. Researchers can reliably establish A2E-laden ARPE-19 cell models by supplementing cultures with 5-30 µM A2E TFA, followed by controlled blue-light exposure to trigger phototoxicity [1]. This model recapitulates key features of AMD including lysosomal dysfunction, oxidative stress, and apoptotic cell death. The higher potency of A2E TFA compared to ATRD allows for a wider experimental window and reduces the risk of confounding off-target effects at high compound concentrations [2].

Quantitative Analysis of Bisretinoid Accumulation in Ocular Tissues via LC-MS/MS

A2E TFA serves as a critical analytical standard for the development and validation of highly sensitive LC-ESI-MS/MS methods for quantifying bisretinoids in human retinal tissue. The established multiple reaction monitoring (MRM) transition for A2E is m/z 592.4 → 418.2 [3]. This method enables precise measurement of A2E levels in donor eyes and is essential for studying the correlation between bisretinoid accumulation and the progression of AMD and Stargardt disease [4].

Screening for Inhibitors of A2E Photooxidation and DNA Damage

The unique photochemical pathway of A2E leading to the stable 5,8,5',8'-bis-furanoid oxide product provides a direct, targetable mechanism for therapeutic intervention [5]. Researchers can use A2E TFA in high-throughput screening assays to identify small molecules or natural products that inhibit this specific photooxidation, thereby preventing the formation of DNA-damaging species. The reproducible solubility and stability of the TFA salt are crucial for these quantitative, plate-based assays [6].

Investigating the Role of A2E in Fundus Autofluorescence (FAF) Imaging

Despite its low fluorescence quantum yield (Φ_f = 0.01), A2E is a major contributor to the fundus autofluorescence signal used clinically to diagnose and monitor AMD [7]. Researchers using A2E TFA can calibrate in vitro fluorescence measurements against known concentrations, aiding in the interpretation of FAF images and the development of quantitative biomarkers for retinal health. The distinct photophysical properties of A2E TFA are essential for accurate modeling of this clinical imaging modality [8].

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